Physicochemical Profile: 2-Fluoro vs. 2-Chloro vs. 2-Bromo Cyclohepta[b]indole-6-carboxamides
The 2-fluoro substituent yields a lower molecular weight (246.28 g/mol) and smaller van der Waals radius compared to 2-chloro (262.73 g/mol) and 2-bromo (307.19 g/mol) analogs, while maintaining comparable lipophilicity (calculated logP: 2-F = 3.40 [1]; 2-Cl = 3.38 [2]; 2-Br = 4.95 [3]). The 2-fluoro compound possesses a lower topological polar surface area (tPSA = 34 Ų [1]) and exhibits stronger hydrogen-bond acceptor potential due to fluorine's high electronegativity (3.98 vs. Cl 3.16 vs. Br 2.96), which can enhance interactions with protein backbone NH groups in target binding pockets [4].
| Evidence Dimension | Calculated physicochemical properties (logP, MW, tPSA, H-bond parameters) |
|---|---|
| Target Compound Data | MW 246.28 g/mol; logP 3.40; tPSA 34 Ų; H-bond donors 1; H-bond acceptors 3; fraction sp³ 0.21 |
| Comparator Or Baseline | 2-Cl analog: MW 262.73 g/mol; logP 3.38; tPSA ~34 Ų; H-bond donors 1; H-bond acceptors 2. 2-Br analog: MW 307.19 g/mol; logP ~4.95 |
| Quantified Difference | MW reduction of 16.45 g/mol vs. 2-Cl (6.3% decrease); logP slightly higher by 0.02 units; fluorine adds one additional H-bond acceptor vs. Cl/Br |
| Conditions | Calculated/predicted values from ZINC20 and DrugBank databases; not experimentally determined |
Why This Matters
The lower MW and added H-bond acceptor capability of the 2-fluoro analog increase ligand efficiency (binding affinity per heavy atom) potential, while comparable logP preserves permeability, making it a more developable scaffold than the heavier bromo analog.
- [1] ZINC20 Database. ZINC000019877741; 2-Fluoro analog; Mol. Wt. 246.285; logP 3.402; tPSA 34 Ų; HBA 3; HBD 1. View Source
- [2] PrenDB Database. 2-Chloro analog logP 3.38; Molecular Weight 401.21 (for substituted derivative). View Source
- [3] Chembase.cn. 2-Bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole; LogD (pH 7.4) 4.946; LogP 4.946. View Source
- [4] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317, 1881–1886. View Source
